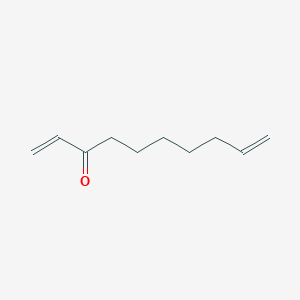

Deca-1,9-dien-3-one

Description

Contextual Significance of Dienones in Contemporary Synthetic Chemistry

Dienones, particularly conjugated and cross-conjugated systems, are powerful intermediates in organic synthesis, prized for their diverse reactivity. researchgate.netacs.org They serve as key precursors in the construction of complex carbocyclic and heterocyclic frameworks through a variety of transformations. rsc.orgakjournals.com

The α,β,γ,δ-unsaturated ketone moiety, as seen in many dienones, is a versatile functional group. It can participate in:

Michael Additions: The electron-deficient nature of the conjugated system makes dienones excellent Michael acceptors, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net

Cycloaddition Reactions: Dienones are common participants in Diels-Alder reactions, both as the diene and the dienophile component, leading to the rapid construction of six-membered rings. acs.org

Rearrangement Reactions: The dienone-phenol rearrangement is a classic acid-catalyzed reaction that converts cyclohexadienones into highly substituted phenols, a transformation widely used in the synthesis of steroids and other natural products. youtube.comwikipedia.orgslideshare.net

Photochemical Reactions: The excited states of dienones undergo unique rearrangements and cycloadditions, providing access to structurally complex products that are difficult to obtain through thermal reactions. magadhmahilacollege.org

Furthermore, many natural products and biologically active compounds feature a dienone core, driving research into their synthesis and derivatization. acs.orgakjournals.com The reactivity of these compounds is often linked to their biological effects, such as their ability to act as covalent inhibitors by reacting with biological nucleophiles like cysteine residues in proteins. acs.org

Retrospective on Aliphatic Dienone Research Trajectories

The study of aliphatic dienones has evolved alongside the broader field of synthetic methodology. Early research often focused on the synthesis of conjugated dienones through isomerization of unconjugated dienes or from ynones. thieme-connect.de The development of transition-metal catalysis, particularly with palladium, rhodium, and ruthenium, has significantly expanded the toolbox for constructing these motifs. thieme-connect.dersc.orgorganic-chemistry.org

Key research trends in aliphatic dienone chemistry include:

Synthesis from Ynones: Transition-metal complexes, for instance those of iridium and ruthenium, have been shown to catalyze the isomerization of ynones (α,β-alkynyl ketones) to furnish conjugated 2,4-dien-1-ones with high efficiency and regioselectivity. thieme-connect.de

Intramolecular Cyclizations: The presence of two reactive alkene moieties allows for a range of intramolecular reactions. The intramolecular Morita–Baylis–Hillman (IMBH) reaction of dienones has been developed as a method for synthesizing functionalized cyclic systems. rsc.orgrsc.org Other examples include intramolecular additions of allylsilanes to conjugated dienones to form complex polycyclic structures. acs.orgacs.orgacs.org

Metathesis Reactions: The advent of olefin metathesis has provided new routes to and from aliphatic dienones. Ring-closing metathesis (RCM) of suitable dienone precursors can generate cyclic structures, while cross-metathesis offers a way to build up complex dienone side chains. thegoodscentscompany.com

Late-Stage Functionalization: Modern methods focus on the late-stage modification of complex molecules containing aliphatic ketone moieties, which can be converted to dienones to enable further synthetic transformations. nih.gov

While much of the focus has been on conjugated dienones, the synthesis and reactivity of non-conjugated systems like Deca-1,9-dien-3-one, where two distinct reactive sites can be addressed selectively, represent an ongoing area of interest.

Scope and Strategic Objectives for Comprehensive Research on this compound

The unique structure of this compound, with its combination of a vinyl ketone and a terminal alkene separated by an aliphatic chain, suggests several strategic objectives for future research.

Chemical Properties and Synthesis: A primary objective is the development of efficient and scalable synthetic routes. While the corresponding alcohol, Deca-1,9-dien-3-ol, is known, detailed studies on its oxidation to the ketone are needed. nih.gov Alternative syntheses, such as the selective hydration of a corresponding enyne or transition metal-catalyzed coupling reactions, should be explored to provide modular access to this and related structures. organic-chemistry.orgdicp.ac.cn

Table 1: Physicochemical Properties of this compound (Note: Experimental data is limited; some values are estimated based on related structures.)

| Property | Value | Source/Method |

|---|---|---|

| CAS Number | 43044-22-0 | chemicalbook.com |

| Molecular Formula | C₁₀H₁₆O | Calculated |

| Molecular Weight | 152.23 g/mol | Calculated |

| Boiling Point | Not available | - |

| Density | Not available | - |

Selective Reactivity Studies: A key research direction is to investigate the selective manipulation of the two unsaturated sites.

Chemoselective Reactions: Can the terminal alkene be functionalized (e.g., via hydroboration, epoxidation, or dihydroxylation) without affecting the vinyl ketone? Conversely, can conjugate addition be performed on the vinyl ketone while leaving the terminal alkene untouched?

Orthogonal Protection/Deprotection: Developing strategies to selectively protect one functional group while reacting the other would significantly enhance the synthetic utility of this building block.

Intramolecular Transformations: The flexible six-carbon tether separating the two functional groups is ideal for exploring intramolecular reactions that can lead to the formation of six- and seven-membered rings.

Intramolecular Michael Addition: Under basic or acidic conditions, the enolate of the ketone could potentially add to the terminal alkene, or a nucleophile generated at the terminal position could add to the vinyl ketone, leading to cyclic products.

Ene Reaction: Thermal or Lewis acid-catalyzed intramolecular ene reactions could provide access to functionalized cyclohexanol (B46403) derivatives.

Ring-Closing Metathesis (RCM): Although this compound itself is not a standard RCM substrate, its derivatives could be designed to undergo RCM to form macrocycles or other cyclic ketone structures.

Pauson-Khand Reaction: The reaction of the dienone with a cobalt-alkyne complex could lead to the formation of complex bicyclic systems.

By pursuing these objectives, the chemical community can fully unlock the synthetic potential of this compound as a versatile platform for constructing diverse and complex molecular targets.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H16O |

|---|---|

Molecular Weight |

152.23 g/mol |

IUPAC Name |

deca-1,9-dien-3-one |

InChI |

InChI=1S/C10H16O/c1-3-5-6-7-8-9-10(11)4-2/h3-4H,1-2,5-9H2 |

InChI Key |

UPMWWXQYKWTGMN-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCCC(=O)C=C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Deca 1,9 Dien 3 One and Its Structural Analogs

De Novo Synthetic Routes for Deca-1,9-dien-3-one Skeletons

De novo synthesis, the construction of complex molecules from simpler, readily available starting materials, is fundamental to organic chemistry. acs.org For this compound, this involves the strategic assembly of its ten-carbon backbone and the introduction of the ketone and two double bonds in a controlled manner.

Carbon-Carbon Bond Forming Reactions in Dienone Synthesis

The formation of carbon-carbon (C-C) bonds is the cornerstone of building the molecular framework of this compound. nih.gov Various classical and modern C-C bond-forming reactions can be employed to construct the dienone skeleton. These reactions are chosen based on their efficiency, stereoselectivity, and functional group tolerance.

Commonly utilized C-C bond-forming reactions in the synthesis of dienones and related structures include:

Aldol (B89426) Condensation: This reaction can form a key C-C bond while simultaneously introducing a β-hydroxy ketone functionality, which can be subsequently dehydrated to an α,β-unsaturated ketone. researchgate.net

Michael Addition: The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound is a powerful tool for extending a carbon chain. researchgate.net

Grignard Reactions: The addition of a Grignard reagent to an appropriate electrophile, such as an α,β-unsaturated aldehyde or a Weinreb amide, can be used to introduce one of the terminal vinyl groups or build up the carbon chain. organic-chemistry.org

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These are pivotal for the stereoselective formation of the double bonds within the dienone structure. stackexchange.comslideshare.net The HWE reaction, in particular, is often favored for producing (E)-alkenes with high selectivity. alfa-chemistry.comwikipedia.org

The strategic application of these reactions allows for the convergent and flexible synthesis of the this compound backbone.

Controlled Functional Group Interconversions for Dienone Formation

Functional group interconversions (FGIs) are crucial steps that modify existing functional groups to generate the desired dienone moiety. ias.ac.inimperial.ac.uk These transformations must be chemoselective to avoid unwanted side reactions with other functional groups present in the molecule.

Key FGIs in the context of this compound synthesis include:

Oxidation of Alcohols: A secondary alcohol at the C-3 position can be oxidized to the corresponding ketone. A variety of reagents can be employed, with the choice depending on the presence of other sensitive functional groups.

Elimination Reactions: Dehydration of a β-hydroxy ketone, often formed via an aldol reaction, can generate the α,β-unsaturated ketone system.

Conversion of Other Carbonyl Functionalities: Esters or amides can be converted to the ketone through reactions with organometallic reagents.

The following table provides examples of FGI reactions relevant to dienone synthesis.

| Transformation | Reagent/Conditions | Purpose |

| Secondary Alcohol to Ketone | PCC, Swern Oxidation, DMP | Forms the C-3 ketone |

| β-Hydroxy Ketone to Enone | Acid or Base Catalysis | Creates the α,β-double bond |

| Ester to Ketone | Grignard Reagent followed by workup | Introduces a carbon chain and forms the ketone |

Catalytic Approaches in this compound Synthesis

Catalysis offers powerful and efficient methods for synthesizing complex molecules like this compound, often with high levels of stereocontrol and improved sustainability.

Transition Metal-Mediated Cyclizations and Olefination (e.g., cross-coupling, Wittig, Horner-Wadsworth-Emmons)

Transition metal catalysis has revolutionized organic synthesis, providing a suite of powerful tools for C-C bond formation and olefination. sioc-journal.cn

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are highly effective for creating C(sp²)–C(sp²) bonds. organic-chemistry.orgoup.com For instance, a vinyl boronic acid could be coupled with a vinyl halide to construct the diene system. Cobalt-catalyzed carbonylative cross-coupling of alkyl tosylates and dienes has also been reported as a stereospecific method for producing enantioenriched dienones. nih.govacs.org A stereospecific sequential hydrozirconation/Pd-catalyzed acylation of enynes with acyl chlorides also yields conjugated (2E,4E)-dienones. beilstein-journals.org

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: While not always metal-mediated in the traditional sense, these olefination reactions are indispensable for the synthesis of alkenes from carbonyl compounds. slideshare.netpw.liveresearchgate.net The HWE reaction, which uses a phosphonate-stabilized carbanion, is particularly advantageous as it typically favors the formation of the more stable (E)-alkene and the phosphate (B84403) byproduct is easily removed. alfa-chemistry.comwikipedia.orgbeilstein-journals.orgnih.gov The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide used. stackexchange.com

The table below summarizes some transition metal-mediated reactions applicable to dienone synthesis.

| Reaction Type | Catalyst/Reagents | Bond Formed/Transformation | Reference |

| Suzuki Coupling | Pd(PPh₃)₄, Base | C(sp²)-C(sp²) | organic-chemistry.orgoup.com |

| Carbonylative Cross-Coupling | Cobalt Catalyst, CO | C-C, Ketone formation | nih.govacs.org |

| Hydrozirconation/Acylation | Schwartz's reagent, Pd catalyst | C-C, Dienone formation | beilstein-journals.org |

| Horner-Wadsworth-Emmons | NaH, Phosphonate ester | C=C (predominantly E) | alfa-chemistry.combeilstein-journals.org |

Organocatalytic Strategies for Asymmetric Dienone Construction

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful strategy for the asymmetric synthesis of chiral molecules. kcl.ac.uk This approach avoids the use of often toxic and expensive heavy metals.

For the synthesis of chiral dienone analogs, organocatalysis can be employed in several ways:

Asymmetric Michael Additions: Chiral amines or thioureas can catalyze the enantioselective conjugate addition of nucleophiles to α,β-unsaturated aldehydes or ketones, setting a key stereocenter. researchgate.netacs.org

Asymmetric Aldol Reactions: Proline and its derivatives are well-known catalysts for the direct asymmetric aldol reaction, which can generate chiral β-hydroxy ketones as precursors to chiral enones. google.com

Cascade Reactions: Organocatalysts can initiate cascade reactions, where multiple bonds are formed in a single operation. For example, a double-conjugate addition of malononitrile (B47326) to dienones catalyzed by 9-amino-9-deoxyepiquinine can produce highly functionalized and optically active cyclohexanones. researchgate.netacs.org Cinchona alkaloid-derived catalysts have also been used in the asymmetric spirocyclization of cyclic 2,4-dienones. nih.govrsc.org

Green Chemistry Principles in Scalable Synthesis (e.g., continuous feeding, atom economy)

The principles of green chemistry aim to design chemical processes that are environmentally benign and sustainable. nih.govmdpi.com For the scalable synthesis of this compound, these principles are of paramount importance.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org Reactions like catalytic additions and cycloadditions are inherently more atom-economical than substitution or elimination reactions that generate stoichiometric byproducts.

Use of Catalysis: Catalytic reactions are preferred over stoichiometric ones as they reduce waste by using small amounts of the catalyst which can be recycled. nih.gov

Solvent Selection: The use of hazardous organic solvents should be minimized or replaced with greener alternatives like water, or by conducting reactions under solvent-free conditions. pharmafeatures.com

Continuous Flow Chemistry: Continuous feeding of reactants in a flow reactor can offer better control over reaction parameters, improve safety, and facilitate scaling up. A patented method for synthesizing 1,9-decadiene (B157367) utilizes continuous feeding and recycling of unreacted materials, highlighting the potential for green and scalable processes. google.com

Energy Efficiency: Utilizing methods like microwave-assisted synthesis can reduce reaction times and energy consumption. mdpi.com

By integrating these principles, the synthesis of this compound and its analogs can be made more efficient, cost-effective, and environmentally friendly, which is crucial for any potential industrial application. rsc.org

Chemo- and Regioselective Preparations of Unsaturated Ketone Systems

The construction of the this compound scaffold necessitates precise control over reaction selectivity to prevent undesired side reactions, such as isomerization of the terminal double bond or 1,4-conjugate addition to the enone system. Several modern synthetic methods have been successfully employed to achieve this, primarily focusing on the selective formation of the ketone functional group without compromising the integrity of the two alkene moieties.

Oxidation of Secondary Allylic Alcohols One of the most direct and reliable routes to this compound is the chemoselective oxidation of its corresponding secondary alcohol, deca-1,9-dien-3-ol. The challenge lies in choosing an oxidant that is potent enough to convert the alcohol to a ketone but mild enough to leave the C1=C2 and C9=C10 double bonds intact. Reagents based on chromium(VI), such as Pyridinium Chlorochromate (PCC) and Pyridinium Dichromate (PDC), are effective under anhydrous conditions, minimizing the risk of double bond hydration or isomerization. More contemporary methods, which avoid heavy metals, are often preferred. The Swern oxidation, utilizing oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO) at low temperatures, and the Dess-Martin Periodinane (DMP) oxidation are highly efficient and provide excellent yields with high chemoselectivity. These reactions proceed under neutral or slightly basic conditions, preserving the sensitive functional groups present in the substrate.

Acylation with Organometallic Reagents A convergent approach involves the regioselective acylation of a suitable organometallic reagent. For instance, the reaction of 8-nonenoyl chloride with a vinyl organometallic species, such as vinylmagnesium bromide or vinyllithium (B1195746), can construct the carbon skeleton. To prevent over-addition and the formation of a tertiary alcohol, the reaction must be conducted at low temperatures (e.g., -78 °C). An alternative, the Weinreb amide of 8-nonenoic acid (N-methoxy-N-methyl-8-nonenamide), provides a more controlled route. The stable chelated intermediate formed upon addition of the vinyl organometallic reagent prevents the addition of a second equivalent, and upon acidic workup, cleanly hydrolyzes to yield this compound. This method ensures high regioselectivity, as the ketone is formed exclusively at the C-3 position.

Transition Metal-Catalyzed Cross-Coupling Reactions Palladium-catalyzed cross-coupling reactions offer another powerful tool for the synthesis of α,β-unsaturated ketones. The Stille coupling, for example, can be employed by reacting 8-nonenoyl chloride with a vinylstannane reagent like vinyltributylstannane. This reaction proceeds with high functional group tolerance and typically provides the desired product in good to excellent yields without affecting the terminal alkene. The choice of palladium catalyst and ligands is crucial for optimizing reaction efficiency and preventing side reactions.

The following table summarizes and compares these chemo- and regioselective methods.

| Method | Key Reactants | Reagent/Catalyst | Typical Conditions | Selectivity Advantage | Reported Yield |

|---|---|---|---|---|---|

| Alcohol Oxidation | Deca-1,9-dien-3-ol | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp | High chemoselectivity; no effect on alkenes. | >90% |

| Weinreb Amide Acylation | N-methoxy-N-methyl-8-nonenamide, Vinylmagnesium bromide | None (Stoichiometric) | THF, -78 °C to 0 °C | Excellent regioselectivity; prevents over-addition. | 80-90% |

| Stille Cross-Coupling | 8-Nonenoyl chloride, Vinyltributylstannane | Pd(PPh₃)₄ | Toluene, 80 °C | High functional group tolerance. | 75-85% |

Stereoselective Synthesis of this compound Precursors

While this compound itself is achiral, its reduction product, deca-1,9-dien-3-ol, possesses a stereocenter at the C-3 position. The synthesis of enantiomerically enriched (R)- or (S)-deca-1,9-dien-3-ol is a critical step for applications where stereochemistry is paramount. Methodologies to achieve this fall into two main categories: asymmetric reduction of the ketone and asymmetric synthesis of the alcohol.

Asymmetric Reduction of this compound The most direct route to chiral deca-1,9-dien-3-ol is the enantioselective reduction of the parent ketone. The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method, utilizing a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane (B79455) source (e.g., borane-dimethyl sulfide (B99878) complex). By selecting the appropriate proline-derived catalyst, either the (R)- or (S)-enantiomer of the alcohol can be prepared with high enantiomeric excess (e.e.). Another powerful technique is transition metal-catalyzed asymmetric transfer hydrogenation (ATH). For example, ruthenium or rhodium complexes bearing chiral diamine or amino alcohol ligands can catalyze the transfer of hydrogen from a donor like isopropanol (B130326) or formic acid to the ketone, yielding the chiral alcohol with excellent stereocontrol.

Asymmetric Addition to an Aldehyde Precursor An alternative strategy involves the stereoselective construction of the C-C bond that forms the carbinol center. This is typically achieved by the asymmetric addition of a vinyl nucleophile to 8-nonenal. The use of vinylmagnesium bromide or vinyllithium in the presence of a stoichiometric chiral ligand, such as (-)-sparteine (B7772259) or a TADDOL derivative, can direct the nucleophilic attack to one face of the aldehyde, resulting in an enantiomerically enriched product. This approach builds the stereocenter and the carbon skeleton simultaneously.

Enzymatic Kinetic Resolution For preparations where a racemic mixture of deca-1,9-dien-3-ol is easily accessible (e.g., via sodium borohydride (B1222165) reduction of the ketone), enzymatic kinetic resolution offers a practical path to enantiopure material. Lipases, particularly Lipase B from Candida antarctica (CALB), are highly effective at catalyzing the enantioselective acylation of the racemic alcohol. In a typical procedure, the enzyme selectively acylates one enantiomer (e.g., the R-enantiomer) with an acyl donor like vinyl acetate (B1210297), leaving the other enantiomer (the S-enantiomer) unreacted. The resulting ester and the unreacted alcohol can then be separated chromatographically, providing access to both enantiomers in high e.e.

The following table details representative stereoselective methods for preparing the chiral alcohol precursor.

| Method | Substrate | Catalyst/Reagent System | Key Outcome | Reported e.e. | Yield |

|---|---|---|---|---|---|

| CBS Reduction | This compound | (R)-CBS catalyst, BH₃·SMe₂ | (R)-Deca-1,9-dien-3-ol | >95% | ~90% |

| Asymmetric Transfer Hydrogenation | This compound | RuCl₂(S,S)-TsDPEN | (S)-Deca-1,9-dien-3-ol | 97-99% | >95% |

| Asymmetric Vinylation | 8-Nonenal | Vinylzinc / Chiral Amino Alcohol | Enantioenriched Deca-1,9-dien-3-ol | >90% | 70-85% |

| Enzymatic Kinetic Resolution | (rac)-Deca-1,9-dien-3-ol | CALB, Vinyl Acetate | (S)-Alcohol and (R)-Acetate | >99% (for both) | ~45% (per enantiomer) |

Elucidation of Chemical Reactivity and Mechanistic Transformations of Deca 1,9 Dien 3 One

Reactivity of the α,β-Unsaturated Ketone Moiety

The α,β-unsaturated ketone, or enone, is a highly versatile functional group capable of undergoing a variety of reactions. This reactivity stems from the electronic communication between the carbon-carbon double bond and the carbonyl group.

Nucleophilic Conjugate Additions (1,4-additions)

Nucleophilic conjugate addition, also known as 1,4-addition or Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. wikipedia.org In this reaction, a nucleophile attacks the β-carbon of the enone system. wikipedia.org This is due to the electron-withdrawing nature of the carbonyl group, which renders the β-carbon electrophilic. pressbooks.publibretexts.org The initial addition of the nucleophile generates a resonance-stabilized enolate ion intermediate. libretexts.org Subsequent protonation at the α-carbon yields the saturated ketone product. libretexts.org

A variety of nucleophiles can participate in conjugate additions, including enolates, organocuprates (Gilman reagents), amines, and thiols. wikipedia.orgmasterorganicchemistry.com Diorganocopper reagents are particularly effective for achieving 1,4-addition to α,β-unsaturated ketones, often with high selectivity over direct (1,2) addition to the carbonyl carbon. libretexts.org In contrast, more reactive organometallic reagents like Grignard and organolithium reagents typically favor direct addition. masterorganicchemistry.com The choice between conjugate and direct addition is often influenced by reaction conditions, with reversible conditions generally favoring the thermodynamically more stable conjugate addition product. pressbooks.publibretexts.org

Table 1: Comparison of Nucleophiles in Conjugate Addition Reactions

| Nucleophile Type | Typical Product | Selectivity Notes |

|---|---|---|

| Organocuprates (Gilman Reagents) | 1,4-Adduct | High selectivity for conjugate addition. libretexts.org |

| Enolates (Michael Reaction) | 1,5-Dicarbonyl compounds | A key C-C bond-forming reaction. masterorganicchemistry.com |

| Amines | β-Amino ketones | Often favors the conjugate adduct under thermodynamic control. pressbooks.publibretexts.org |

| Thiols | β-Thio ketones | Readily undergo conjugate addition. masterorganicchemistry.com |

Pericyclic Reactions, including Diels-Alder Cycloadditions (Intra- and Intermolecular)

The conjugated diene system within deca-1,9-dien-3-one, specifically the enone moiety, can participate in pericyclic reactions, most notably the Diels-Alder reaction. This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile (an alkene or alkyne) to form a six-membered ring. brainkart.com In the context of this compound, the enone can act as the dienophile due to the electron-withdrawing effect of the carbonyl group.

Intramolecular Diels-Alder (IMDA) Reactions: Given the presence of a terminal alkene at the C9 position, this compound has the potential to undergo an intramolecular Diels-Alder reaction. The feasibility and stereochemical outcome of such reactions are influenced by the length and flexibility of the tether connecting the diene and dienophile. masterorganicchemistry.com For decatriene (B1670116) systems, the formation of five or six-membered rings is generally favored. masterorganicchemistry.com The stereoselectivity of IMDA reactions, leading to either cis or trans fused ring systems, is a subject of detailed study and can be influenced by thermal or Lewis acid-catalyzed conditions. acs.orgresearchgate.net Computational studies, such as those using Density Functional Theory (DFT), have been employed to predict and rationalize the observed stereochemical outcomes. acs.orgresearchgate.net

Intermolecular Diels-Alder Reactions: The enone moiety of this compound can also react with external dienes in an intermolecular fashion. The stereoselectivity of these reactions is governed by the "endo rule," which often favors the formation of the endo product, although exceptions exist. chemtube3d.com

Photochemical and Photoinduced Reactivity of Enone Systems

Enones exhibit a rich and diverse photochemistry upon absorption of light. beilstein-journals.org The photoexcitation of an α,β-unsaturated ketone can lead to a variety of transformations, including isomerizations, rearrangements, and cycloadditions. beilstein-journals.orgmsu.edu The specific reaction pathway often depends on the excited state involved (singlet or triplet) and the molecular structure. psgcas.ac.in

One common photochemical reaction of enones is [2+2] cycloaddition, which can occur both intermolecularly with other alkenes and intramolecularly. msu.edunih.gov This reaction proceeds through a triplet excited state and involves the formation of a diradical intermediate. psgcas.ac.innih.gov For cyclic enones, these reactions can lead to the formation of bicyclic systems. msu.edu

Other potential photochemical pathways for enones include:

Cis-trans isomerization of the double bond. psgcas.ac.in

α-cleavage (Norrish Type I reaction) , which involves the homolytic cleavage of the bond between the carbonyl carbon and an α-carbon. sci-hub.se

Hydrogen atom abstraction , where the excited enone abstracts a hydrogen atom from a suitable donor. psgcas.ac.in

The presence of multiple chromophores within a single molecule, such as in this compound, can lead to complex and competing photochemical rearrangements. beilstein-journals.org

Reductions and Oxidations at the Carbonyl Center

The carbonyl group and the conjugated double bond of the enone moiety can be selectively reduced.

Reduction:

1,4-Reduction (Conjugate Reduction): This process selectively reduces the carbon-carbon double bond of the α,β-unsaturated system, leaving the carbonyl group intact. mdpi.comorganic-chemistry.org This can be achieved using various reagents, including catalytic transfer hydrogenation with catalysts like iridium complexes and a hydride source such as formic acid. mdpi.com Other methods include the use of Hantzsch esters and trichlorosilane (B8805176) with appropriate catalysts. organic-chemistry.org

1,2-Reduction: This involves the reduction of the carbonyl group to a hydroxyl group. This is often achieved using hydride reagents like sodium borohydride (B1222165) or lithium aluminum hydride.

Complete Reduction: Stronger reducing conditions can lead to the reduction of both the double bond and the carbonyl group.

Table 2: Selective Reductions of α,β-Unsaturated Ketones

| Reduction Type | Functional Group Reduced | Common Reagents |

|---|---|---|

| 1,4-Reduction | C=C double bond | Iridium complexes/Formic acid mdpi.com, Hantzsch esters organic-chemistry.org, Trichlorosilane organic-chemistry.org |

| 1,2-Reduction | C=O carbonyl group | Sodium borohydride, Lithium aluminum hydride |

Oxidation: The oxidation of α,β-unsaturated ketones is less common but can occur. For instance, the atmospheric oxidation initiated by hydroxyl radicals is a significant degradation pathway for these compounds in the environment. copernicus.org

Reactivity of Isolated Olefinic Centers (C1 and C9)

The terminal double bonds at the C1 and C9 positions of this compound are isolated from the conjugated system and thus exhibit reactivity typical of simple alkenes.

Electrophilic Additions to Terminal Alkenes

Electrophilic addition is a characteristic reaction of alkenes. In this reaction, the π electrons of the double bond act as a nucleophile, attacking an electrophile. This initial step forms a carbocation intermediate, which is then attacked by a nucleophile to give the final addition product.

For a terminal alkene like those in this compound, the addition of an unsymmetrical reagent like a hydrogen halide (HX) generally follows Markovnikov's rule . This rule states that the hydrogen atom of the electrophile adds to the carbon atom of the double bond that already has more hydrogen atoms, leading to the formation of the more stable carbocation intermediate. jove.comlibretexts.org

Table 3: Common Electrophilic Addition Reactions to Alkenes

| Reagent | Product Type | Key Features |

|---|---|---|

| Hydrogen Halides (HBr, HCl) | Alkyl Halide | Follows Markovnikov's rule. jove.comlibretexts.org |

| Halogens (Br₂, Cl₂) | Dihaloalkane | Anti-addition is typically observed. |

| Water (in the presence of acid) | Alcohol | Follows Markovnikov's rule. |

The presence of two terminal double bonds in this compound allows for the possibility of selective mono-addition or di-addition at these positions, depending on the stoichiometry of the electrophilic reagent used. researchgate.netresearchgate.net

Polymerization Behavior (e.g., Acyclic Diene Metathesis (ADMET) Polymerization)

Acyclic Diene Metathesis (ADMET) polymerization is a powerful method for the synthesis of polymers from α,ω-dienes. wikipedia.orgresearchgate.net This step-growth condensation polymerization is driven by the removal of a small volatile molecule, typically ethylene, and has been successfully applied to the polymerization of various dienes, including 1,9-decadiene (B157367), to produce poly(octenylene). wikipedia.orgwikipedia.org The resulting polymers often exhibit a high percentage of trans double bonds in the backbone. wikipedia.orgwikipedia.org

The success of ADMET polymerization is highly dependent on the catalyst used. Ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, are often employed due to their high functional group tolerance and activity. acs.orgd-nb.info This tolerance allows for the direct polymerization of monomers containing various functional groups, such as alcohols, without the need for protecting groups. acs.org The choice of catalyst can also influence the stereochemistry of the resulting polymer, with specific catalysts leading to high cis-selectivity. nih.gov

The polymerization of functionalized dienes via ADMET allows for the synthesis of well-defined polymers with precisely placed functional groups along the polymer chain. researchgate.netacs.org This method has been used to create a variety of functional polymers, including those with alcohol, carbonate, and ether functionalities. acs.orgresearchgate.net The resulting unsaturated polymers can be further modified, for example, through hydrogenation, to yield saturated polymers like linear polyethylene (B3416737). wikipedia.orgjove.com

Below is a data table summarizing the ADMET polymerization of various dienes, highlighting the catalyst used, resulting polymer, and key characteristics.

Table 1: Examples of ADMET Polymerization

| Monomer | Catalyst | Polymer | Key Characteristics |

|---|---|---|---|

| 1,9-Decadiene | Tungsten(VI) chloride/Ethylaluminum dichloride | Poly(octenylene) | High molecular weight, >90% trans double bonds wikipedia.orgwikipedia.org |

| 1,5-Hexadiene | Tungsten(VI) chloride/Ethylaluminum dichloride | 1,4-Polybutadiene | >70% trans double bonds wikipedia.org |

| Alcohol-functionalized dienes | Grubbs' ruthenium benzylidene catalyst | Linear polyalcohols | Direct synthesis without protecting groups acs.org |

Chemoselective Functionalization of Non-Conjugated Double Bonds

The presence of two non-conjugated double bonds in this compound offers opportunities for chemoselective functionalization. Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. iupac.org In the context of this compound, this involves selectively targeting one of the terminal alkenes while leaving the other and the ketone functionality intact.

Achieving high chemoselectivity is a significant challenge in organic synthesis but can be controlled by various factors including the choice of reagents, catalysts, and reaction conditions. numberanalytics.comnumberanalytics.com For instance, the functionalization of terminal alkenes can be achieved through various methods, including hydrovinylation, which can be catalyzed by cobalt complexes to yield branched products with high selectivity. organic-chemistry.org The direct and selective functionalization of C-H bonds in alkenes is another area of active research, with catalytic systems being developed to control the site of functionalization. thieme.de

The selective oxidation of one double bond over the other is a common strategy. numberanalytics.com This can lead to the formation of epoxides or diols at one end of the molecule. Similarly, selective reduction of one of the double bonds is also a possibility. The development of catalysts that can differentiate between the two terminal alkenes in a molecule like this compound is crucial for these transformations. nih.gov

Table 2: General Strategies for Chemoselective Alkene Functionalization

| Reaction Type | Reagent/Catalyst System | Potential Product from this compound | Reference |

|---|---|---|---|

| Hydrovinylation | Cobalt(I) complexes | Branched-chain dienone | organic-chemistry.org |

| C-H Functionalization | Various transition metal catalysts | Site-specifically functionalized dienone | thieme.de |

| Oxidation | Peroxides, selective epoxidation reagents | Mono-epoxidized or mono-diol functionalized dienone | numberanalytics.comrsc.org |

Intramolecular Cyclization Reactions for Bridged and Spirocyclic Dienone Analogs (e.g., spiro[5.4]decenones, spiro[4.5]deca-1,7,9-trien-6-ones)

Intramolecular cyclization reactions of dienones are powerful methods for constructing complex polycyclic structures, including bridged and spirocyclic systems. nih.govmasterorganicchemistry.com These reactions often proceed through a single transition state, allowing for the formation of multiple rings in one step.

One notable example is the intramolecular Diels-Alder reaction, which can be used to form decalin ring systems. nih.gov The stereochemical outcome of these reactions, leading to either cis- or trans-fused products, can be influenced by the substitution pattern of the starting triene. nih.gov

The synthesis of spirocyclic compounds, such as spiro[5.4]decenones, can be achieved through various methods, including the [3+3] cyclization of 1,3-bis-silyl enol ethers with 1,1-diacylcyclopentanes. researchgate.net These spirocyclic dienones can then be transformed into other bicyclic systems. researchgate.netnih.gov Another approach to spirocycles involves the photocatalytic radical ortho-dearomative cyclization of specific precursors to yield spiro[4.5]deca-1,7,9-trien-6-ones. acs.orgresearchgate.netacs.org This method utilizes visible light and a photocatalyst to generate radical intermediates that undergo cyclization. acs.orgresearchgate.net The synthesis of spiro[4.5]decane derivatives has also been achieved through synergistic photocatalysis and organocatalysis, leading to high diastereoselectivity. mdpi.com

Table 3: Examples of Intramolecular Cyclization Reactions

| Reaction Type | Substrate Type | Product Type | Key Features |

|---|---|---|---|

| Intramolecular Diels-Alder | Decatrienes | Decalin systems | Stereoselective formation of cis- or trans-fused rings nih.gov |

| [3+3] Cyclization | 1,3-Bis-silyl enol ethers and 1,1-diacylcyclopentanes | Spiro[5.4]decenones | Convenient synthesis of spirocyclic compounds researchgate.netnih.gov |

| Photocatalytic Radical Cyclization | Diethyl 2-bromo-2-(2-methoxybenzyl)malonate and alkynes | Spiro[4.5]deca-1,7,9-trien-6-ones | Mild conditions, visible light-induced acs.orgresearchgate.netacs.org |

Complex Rearrangement Pathways Involving Dienone Structures

Dienones are known to undergo a variety of complex rearrangement reactions, often catalyzed by acid or light, leading to structurally diverse products. lsu.edunih.gov These rearrangements are driven by the formation of more stable intermediates or the generation of aromatic systems. ijrar.org

The dienone-phenol rearrangement is a classic example, where a 4,4-disubstituted-cyclohexa-2,5-dienone rearranges to a phenol. lsu.eduijrar.org This acid-catalyzed reaction proceeds through a carbocationic intermediate and involves a 1,2-shift of one of the substituents. The migratory aptitude of the substituents plays a crucial role in determining the product distribution. lsu.edu

The Nazarov cyclization is another important rearrangement of dienones, involving a 4π-electrocyclization to form cyclopentenones. hawaii.edunih.govnih.gov This reaction can be catalyzed by Lewis acids and has been developed into an asymmetric process. hawaii.eduthieme-connect.com The substitution pattern on the dienone has a significant impact on the reactivity and selectivity of the Nazarov cyclization. capes.gov.br

Photochemical rearrangements of dienones also provide access to a wide range of molecular architectures. nih.govscite.ai For example, irradiation of dienones can lead to tandem photorearrangement-cycloaddition reactions, generating complex polycyclic and bridged systems. nih.govnih.govresearchgate.net The presence of amines can reroute the typical photochemical rearrangement pathways of dienones to yield unprecedented products. nih.gov Tandem transformations of conjugated enynones under superelectrophilic activation can also lead to the controlled formation of aryl-substituted dienones. rsc.org

Table 4: Prominent Rearrangement Reactions of Dienones

| Rearrangement Name | Driving Force/Conditions | Key Transformation | Resulting Product Class |

|---|---|---|---|

| Dienone-Phenol Rearrangement | Acid catalysis, aromatization | 1,2-substituent migration in a cyclohexadienone | Phenols lsu.eduijrar.org |

| Nazarov Cyclization | Lewis acid catalysis, 4π-electrocyclization | Divinyl ketone cyclization | Cyclopentenones hawaii.edunih.govnih.gov |

| Photochemical Rearrangement | UV light irradiation | Skeletal reorganization, cycloadditions | Polycyclic and bridged compounds nih.govnih.govnih.gov |

Applications of Deca 1,9 Dien 3 One As a Key Synthon in Advanced Chemical Synthesis and Materials Science

Deca-1,9-dien-3-one as a Building Block in Natural Product Total Synthesis

This compound, a versatile bifunctional molecule, serves as a crucial starting material and intermediate in the intricate art of natural product synthesis. Its unique structure, featuring a ketone and two terminal double bonds, allows for a variety of chemical transformations, making it an invaluable tool for chemists aiming to construct complex molecular architectures found in nature.

Construction of Polycyclic Frameworks

The Diels-Alder reaction, a powerful tool for forming six-membered rings, is a cornerstone of polycyclic synthesis. rsc.org this compound, with its dienyl and dienophilic functionalities, can participate in intramolecular Diels-Alder reactions to generate fused and bridged bicyclic systems, which are common motifs in many natural products. These reactions can be promoted thermally or by using Lewis acid catalysts to enhance their rate and selectivity. rsc.org The strategic placement of the ketone and alkenes in the this compound backbone allows for the controlled formation of complex ring systems.

Furthermore, the double bonds in this compound can undergo metathesis reactions, providing another avenue for ring construction. Ring-closing metathesis (RCM) can be employed to form various ring sizes, depending on the tether length and reaction conditions. This strategy is particularly useful for synthesizing macrocyclic and medium-sized rings, which are prevalent in many biologically active natural products.

Precursor to Biologically Active Natural Products and Analogs

The functionality present in this compound makes it an ideal precursor for a wide range of biologically active natural products and their synthetic analogs. The ketone can be readily transformed into other functional groups, such as alcohols or amines, through reduction or reductive amination, respectively. The double bonds can be subjected to various transformations, including hydrogenation, epoxidation, dihydroxylation, and ozonolysis, to introduce new stereocenters and functional groups.

For instance, the synthesis of spirocyclic compounds, a class of natural products with significant biological activities, can be achieved using this compound derivatives. acs.orgnih.gov The spiro[4.5]decane core, for example, is found in a number of natural products with interesting pharmacological properties. acs.org Additionally, the bicyclo[3.3.1]nonane skeleton, present in various bioactive terpenoids and polyketides, can be accessed through synthetic routes involving this compound. rsc.org

The ability to readily modify the structure of this compound allows for the synthesis of not only the natural products themselves but also a diverse library of analogs. This is crucial for structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a molecule relates to its biological activity and to develop more potent and selective therapeutic agents. nih.gov

Role in Polymer Chemistry and Advanced Materials Development

This compound and its derivatives have emerged as important monomers and cross-linking agents in the field of polymer chemistry, contributing to the development of advanced materials with tailored properties.

Comonomer in Tailored Polymer Architectures (e.g., Long Chain-Branched Polyethylene)

In the realm of polymer architecture, 1,9-decadiene (B157367), a closely related compound to this compound, is utilized as a comonomer in the synthesis of long-chain branched polyethylene (B3416737) (LCB-PE). acs.orgacs.org The incorporation of 1,9-decadiene into the polyethylene backbone introduces pendant vinyl groups, which can then participate in further polymerization reactions, leading to the formation of long-chain branches. acs.orgacs.org This branching significantly influences the rheological properties of the polymer, such as melt strength and shear thinning, which are critical for processing and various applications. acs.orgresearchgate.net The use of Ziegler-Natta and metallocene catalysts allows for control over the polymerization process and the resulting polymer microstructure. acs.orgresearchgate.net

| Polymerization Parameter | Effect of 1,9-Decadiene Incorporation | Reference |

| Catalyst Activity | Can induce a comonomer effect, sometimes leading to a decrease. | acs.org |

| Polymer Molecular Weight | Generally causes a decrease in molecular weight. | acs.orgacs.org |

| Branching | Introduces pendant vinyl groups, leading to long-chain branches at higher concentrations. | acs.orgacs.org |

| Rheological Properties | Enhances melt strength and shear-thinning behavior. | acs.orgresearchgate.net |

Precursor for Functional Monomers in Ring-Opening Metathesis Polymerization (ROMP)

This compound derivatives can be transformed into functional monomers for Ring-Opening Metathesis Polymerization (ROMP), a powerful polymerization technique that allows for the synthesis of polymers with well-defined structures and functionalities. By converting the ketone to other functional groups or by incorporating the diene into a cyclic olefin structure, a variety of monomers can be prepared. For example, derivatives of endo-tricyclo[4.2.2.02,5]deca-3,9-diene (TDD), which can be synthesized from cyclooctatetraene (B1213319) and a suitable dienophile, are highly reactive monomers in ROMP. rsc.orgrsc.orgresearchgate.net The resulting polymers exhibit unique thermal and mechanical properties. rsc.orgresearchgate.net The living nature of ROMP allows for the synthesis of block copolymers with tailored architectures and properties. acs.org

| Monomer Type | Polymerization Method | Key Features of Resulting Polymer | References |

| Ester-functionalized endo-tricyclo[4.2.2.02,5]deca-3,9-dienes | ROMP | Amorphous, soluble in polar organic solvents, increased glass transition temperature. | rsc.orgrsc.org |

| endo-Tricyclo[4.2.2.02,5]deca-3,9-diene (TD) derivatives | ROMP | High molecular weight, narrow polydispersity, extended conformations. | researchgate.net |

| Cyclobutene-containing monomers | Hydrazine-catalyzed ROMP | Well-controlled molecular weight, low dispersity, high chain-end fidelity. | researchgate.netchemrxiv.org |

Cross-linking Agents in Polymer Networks

The two terminal double bonds of this compound and its parent compound, 1,9-decadiene, make them effective cross-linking agents in the formation of polymer networks. During polymerization, these dienes can be incorporated into two different polymer chains, creating a covalent bond between them and leading to the formation of a three-dimensional network. This cross-linking significantly alters the material's properties, increasing its modulus, strength, and thermal stability. For instance, 1,9-decadiene has been used as a cross-linking agent in polydecylmethylsiloxane, where it influences the ordering and interplanar distances of the polymer chains. mdpi.com It has also been shown to improve the cross-linking efficiency of polyethylene when subjected to electron beam irradiation. capes.gov.brresearchgate.net The extent of cross-linking can be controlled by the concentration of the diene, allowing for the tuning of the final material's properties for specific applications.

Utilization in Ligand Design for Organometallic Chemistry

A thorough review of scholarly articles and chemical databases yielded no specific examples or detailed research findings on the use of this compound as a precursor or synthon for ligand design in organometallic chemistry. The functional groups present in the molecule—two terminal alkenes and a ketone—theoretically allow for various synthetic transformations to create ligands. For instance, the alkene groups could be functionalized via hydroformylation, hydrosilylation, or metathesis, and the ketone could be converted into imines or other coordinating moieties. However, no published studies were found that demonstrate these specific applications for this compound.

Theoretical and Computational Investigations of Deca 1,9 Dien 3 One

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic behavior of Deca-1,9-dien-3-one. These methods model the distribution of electrons within the molecule, which governs its stability, geometry, and how it interacts with other chemical species.

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. libretexts.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org For a molecule like this compound, which contains both a diene (nucleophile) and an α,β-unsaturated ketone (dienophile) moiety, FMO analysis is particularly insightful for predicting its behavior in pericyclic reactions, such as an intramolecular Diels-Alder (IMDA) reaction.

The molecule possesses a diene system (C1-C2) and an enone system (C=C-C=O) which can act as a dienophile. The reactivity is governed by the energy gap between the HOMO of the diene portion and the LUMO of the dienophile portion. skidmore.edu The presence of the electron-withdrawing carbonyl group in the dienophile significantly lowers the energy of its π* LUMO, making it more electrophilic. This reduced HOMO-LUMO gap facilitates reactions like the Diels-Alder cycloaddition by lowering the activation energy. skidmore.edu In a potential intramolecular reaction, the tethered diene would interact with the enone. The favorability of such a reaction would be predicted by the relative energies of the frontier orbitals of these two functional groups within the same molecule.

Computational chemistry is extensively used to model the transition states (TS) of chemical reactions, providing detailed mechanistic insights. The intramolecular Diels-Alder (IMDA) reaction is a powerful synthetic tool, and its mechanism has been studied for analogous compounds like (E)-deca-1,3,9-triene. mdpi.com

Studies on (E)-deca-1,3,9-triene using Molecular Electron Density Theory (MEDT) show that the IMDA reaction proceeds through a non-polar mechanism. mdpi.com The activation enthalpy for this non-polar reaction is calculated to be around 25.7 kcal·mol⁻¹, but the intramolecular nature of the reaction significantly reduces the unfavorable activation entropy, making it much faster than its intermolecular counterpart. mdpi.comnih.gov

For this compound, the IMDA reaction would be a polar process due to the electron-withdrawing nature of the carbonyl group. Computational modeling would be essential to determine the precise geometry and energy of the transition state. Such studies typically involve density functional theory (DFT) calculations (e.g., using functionals like B3LYP or ωB97XD) to locate the TS and analyze its electronic structure. mdpi.com Electron Localization Function (ELF) topological analysis is another powerful tool used in these studies to visualize bond-forming and bond-breaking processes, which has shown that many Diels-Alder reactions proceed through a non-concerted, two-stage, one-step mechanism. mdpi.comresearchgate.net

Table 1: Calculated Thermodynamic Data for the IMDA Reaction of (E)-deca-1,3,9-triene at 165 °C (Data from a B3LYP/6-311G(d,p) level of theory study on an analogous compound) mdpi.com

| Parameter | Reactant | Transition State (TS) | Product |

|---|---|---|---|

| Relative Enthalpy (ΔH, kcal·mol⁻¹) | 0.0 | 25.7 | -20.5 |

| Relative Entropy (ΔS, cal·mol⁻¹·K) | 0.0 | -14.3 | -16.2 |

| Relative Gibbs Free Energy (ΔG, kcal·mol⁻¹) | 0.0 | 32.0 | -13.4 |

Frontier Molecular Orbital (FMO) Analysis

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their relative energies. For a flexible molecule like this compound, with its long aliphatic chain, numerous conformations are possible. Computational methods, particularly molecular mechanics, are employed to identify low-energy conformations. acs.org

Molecular dynamics (MD) simulations provide a more dynamic picture, modeling the atomic movements of the molecule over time. These simulations can reveal how the molecule folds, its conformational preferences in different environments (e.g., in a vacuum or in a solvent), and the timescales of these motions. uiuc.edu

For instance, MD simulations have been performed on the related compound 1,9-decadiene (B157367) (DED) to understand its liquid state properties, which are relevant to its use as a membrane mimic. mdpi.com These simulations use force fields (like OPLS, CHARMM, or GROMOS) to define the potential energy of the system. mdpi.com Such studies yield important data like the density of the liquid and the radial distribution functions, which describe the average distance between different parts of the molecules. mdpi.com Similar simulations on this compound would elucidate how the polar ketone group influences its conformational landscape and intermolecular interactions.

Table 2: Density of 1,9-Decadiene from MD Simulations with Various Force Fields (Data from a study on the related compound 1,9-decadiene) mdpi.comresearchgate.net

| Force Field | Density (g/cm³) |

|---|---|

| OPLS | 0.749 |

| CHARMM | 0.748 |

| GROMOS | 0.747 |

| TraPPE | 0.740 |

| Experimental | 0.750 |

Prediction of Physicochemical Parameters Relevant to Research (e.g., partition coefficients for membrane mimics)

Computational models are crucial for predicting physicochemical properties, which are key to understanding a molecule's behavior in biological or chemical systems. A particularly important parameter is the partition coefficient (logP or logK), which describes how a compound distributes itself between two immiscible phases, such as octanol (B41247) and water or a membrane mimic and water. nih.gov

The related compound 1,9-decadiene is well-studied as a bulk solvent that mimics the chemical environment of the core of a lipid bilayer. acs.orgthegoodscentscompany.com Therefore, the 1,9-decadiene/water partition coefficient (KDED/W) is a valuable predictor of membrane permeability. mdpi.comnih.gov Computational methods like the Three-Dimensional Reference Interaction Site Model (3D-RISM-KH) have been successfully applied to calculate these partition coefficients for a wide range of solutes. mdpi.com This approach, validated against MD simulations, can predict partitioning behavior with good accuracy. mdpi.com

For this compound, the presence of the ketone group would increase its polarity compared to 1,9-decadiene, which would significantly alter its partition coefficient. Predictive models, including those based on machine learning, utilize molecular descriptors (e.g., polar surface area, hydrogen bond donor/acceptor counts) to estimate these properties. mdpi.com A computational study on this compound would likely predict a lower logKDED/W than for a purely non-polar analogue due to more favorable interactions with water.

Development of Computational Models for Dienone Reactivity Prediction

Beyond specific reactions, broader computational models are being developed to predict the general reactivity of functional groups like dienones. cecam.org These models can help screen for potential reactions and identify likely transformation products under various conditions. acs.orgresearchgate.net

For example, DFT has been used to predict the products of chlorination for a family of steroidal dienones. researchgate.netnih.gov These studies correctly predicted that the reaction proceeds through specific pathways, such as the formation of 9,10-epoxide structures, which were later confirmed by experimental data. acs.orgnih.gov The models work by calculating the energies of possible intermediates and transition states to identify the most favorable reaction pathway. researchgate.net

The development of such predictive models for dienones like this compound could forecast its stability and reactivity towards various reagents (e.g., electrophiles, nucleophiles, or radicals). Machine learning approaches are also emerging as a powerful tool in this field. By training on large datasets of known reactions, these models can predict the outcomes of new reactions with increasing accuracy, accelerating the discovery of new chemical transformations. mit.edu

Advanced Analytical Methodologies for Characterization and Monitoring in Research Settings

Chromatographic Techniques for Separation and Purity Determination in Research

Chromatographic methods are fundamental for isolating Deca-1,9-dien-3-one from intricate matrices and for assessing its purity. The choice of technique is dictated by the volatility and polarity of the compound, as well as the complexity of the sample.

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for analyzing the volatile components of complex samples, such as the supercritical fluid extracts of infected Aquilaria sinensis (Chinese Agarwood), where related sesquiterpenoid structures are found. dntb.gov.uaresearchgate.netmdpi.comnih.gov In a typical research application, GC-MS analyses are performed using a gas chromatograph coupled to a mass-selective detector operating in electron impact (EI) mode. nih.gov The constituents of an extract are separated on a capillary column, such as an RTX-1 fused silica (B1680970) column, before being detected and identified by the mass spectrometer. nih.gov

The identification of compounds is achieved by comparing their mass spectra and retention indices with those of reference compounds or established libraries. nih.gov For instance, in the analysis of agarwood extracts, numerous constituents are identified through this method, including sesquiterpenes and chromones. researchgate.netmdpi.com Although specific GC-MS data for this compound is not extensively detailed in the provided literature, the analytical parameters used for similar eremophilane (B1244597) sesquiterpenoids are directly applicable.

Table 1: Typical GC-MS Analytical Parameters for the Analysis of Related Sesquiterpenoids

| Parameter | Value |

|---|---|

| Gas Chromatograph | Agilent 6890N or similar |

| Detector | Agilent 5973N Mass Selective Detector or similar |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Capillary Column | RTX-1 (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Flow Rate | 1 mL/min |

| Oven Temperature Program | 60°C to 250°C at 3°C/min, hold for 20 min |

| Injection Mode | Split (e.g., 1/50 ratio) |

| Mass Scan Range | 40–450 amu |

This table is generated based on methodologies described in cited research for analyzing complex natural extracts containing similar compounds. nih.gov

While GC-MS is ideal for volatile compounds, High-Performance Liquid Chromatography (HPLC) is often employed for the purification and quantification of less volatile or thermally sensitive compounds. In the context of synthetic chemistry, purification of reaction products and intermediates related to this compound is frequently accomplished using column chromatography with silica gel, which is a foundational technique for HPLC method development. oup.comoup.com

For example, the purification of synthetic intermediates of karanone, a structurally similar bicyclic dienone, often involves silica gel column chromatography with a solvent system of hexane (B92381) and ethyl acetate (B1210297) (EtOAc). oup.comoup.com The ratio of these solvents is adjusted to achieve the desired separation (e.g., hexane/EtOAc = 9:1 to 3:1). oup.com This information is crucial for developing HPLC methods, where a normal-phase HPLC system with a silica column and a hexane/EtOAc mobile phase could be used for purification and quantification. The progress of the separation is monitored by analytical thin-layer chromatography (TLC), another technique that informs HPLC method development. oup.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification in Complex Mixtures (e.g., natural extracts, reaction products)

Spectroscopic Characterization Techniques for Structural Confirmation (e.g., advanced NMR, IR, Raman)

Once isolated, the definitive structural confirmation of this compound is achieved through a combination of spectroscopic techniques.

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. For conjugated dienones similar to this compound, characteristic absorption bands are observed. For example, the IR spectrum of the related compound (±)-karanone shows a strong absorption at 1653 cm⁻¹ (s) corresponding to the C=O stretching of the conjugated ketone and at 1619 cm⁻¹ (s) for the C=C stretching. oup.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are critical for structural elucidation. oup.comoup.com For complex molecules, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons. mdpi.com The chemical shifts (δ) are reported in parts per million (ppm) and referenced to a solvent peak like CDCl₃. oup.com

While Raman spectroscopy is a valuable technique for structural analysis, its specific application to this compound is not prominently featured in the reviewed literature.

Table 2: Spectroscopic Data for the Structurally Related Compound (±)-Karanone

| Technique | Key Observations | Reference |

|---|---|---|

| IR (Infrared) | νₘₐₓ 1653 (s, C=O), 1619 (s, C=C) cm⁻¹ | oup.com |

| ¹H NMR (400 MHz, CDCl₃) | δ 6.18 (ddd, 1H), 6.11 (dd, 1H), 5.70 (s, 1H), 2.90 (d, 1H), 2.25-1.99 (m, 3H), 2.15 (s, 3H), 1.87 (s, 3H), 1.82-1.71 (m, 1H), 0.98 (d, 3H), 0.90 (s, 3H) | oup.com |

| ¹³C NMR (100 MHz, CDCl₃) | δ 192.0, 161.0, 144.5, 137.5, 128.2, 127.5, 125.8, 39.8, 38.6, 37.6, 32.4, 23.1, 22.7, 15.3, 14.4 | oup.com |

This table presents data for a closely related bicyclic dienone, which serves as a reference for the expected spectroscopic features of this compound. oup.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis in Reaction Monitoring

Mass spectrometry (MS), beyond its use as a detector for GC, is a standalone technique for determining the molecular weight and analyzing the fragmentation patterns of a compound. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. oup.comoup.com For instance, the calculated mass for the protonated molecule [M+H]⁺ of a related C₁₅H₂₀O compound is 217.1587, with the found mass being 217.1580, confirming its elemental composition. oup.com This level of accuracy is indispensable for confirming the identity of newly synthesized compounds or isolated natural products during reaction monitoring and final product characterization.

Chiral Analytical Methods for Enantiomeric and Diastereomeric Purity Assessment

This compound can possess stereocenters, leading to the existence of enantiomers and diastereomers. The assessment of enantiomeric and diastereomeric purity is crucial in synthetic chemistry. Research on related compounds indicates that diastereomeric mixtures can be formed during synthesis, with ratios determined by NMR. oup.comoup.com For the separation of enantiomers, a process known as optical resolution can be employed. This has been successfully achieved for the racemic mixture of (±)-karanone using a chiral amine, specifically (+)-δ-(phenylpropyl)-semicarbazide hydrochloride. oup.comoup.com This process involves the formation of diastereomeric derivatives that can be separated by conventional chromatography, followed by the removal of the chiral auxiliary to yield the pure enantiomers. This approach underscores the importance of chiral analytical methods in the stereoselective synthesis and characterization of compounds like this compound.

Exploration of Biological and Biochemical Interactions Mechanistic Studies

Investigation of Enzyme-Substrate/Inhibitor Interactions (In Vitro Mechanistic Models)

In vitro mechanistic models are essential for characterizing the direct interactions between a compound and a specific biological target, typically an enzyme, in a controlled environment outside of a living organism. These studies form the basis for understanding a compound's potential as a modulator of enzyme activity. The investigation of a compound like Deca-1,9-dien-3-one would involve several standard assays to determine if it acts as a substrate or an inhibitor for various enzymes.

The initial step in evaluating a compound's interaction with an enzyme is often to determine if it can inhibit the enzyme's activity. This is commonly assessed by measuring the inhibitor concentration that causes a 50% reduction in enzyme activity (IC50). nih.gov Following this, more detailed kinetic studies are performed to elucidate the mechanism of inhibition. These mechanisms are generally categorized as competitive, non-competitive, or uncompetitive inhibition, each defined by how the inhibitor interacts with the enzyme and the enzyme-substrate complex. nih.gov

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the actual substrate from binding. nih.gov

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation and reducing its efficiency, but not preventing substrate binding. nih.gov

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the reaction from completing. nih.gov

These interactions are mathematically described by Michaelis-Menten kinetics, which relate the reaction rate to substrate and inhibitor concentrations. nih.gov Experimental systems for these studies often utilize purified recombinant enzymes or subcellular fractions like human liver microsomes (HLMs), which contain a high concentration of drug-metabolizing enzymes such as Cytochrome P450s (CYPs). nih.gov

| Model/Assay | Purpose | Key Parameters Measured | Typical Biological System | Reference |

|---|---|---|---|---|

| IC50 Determination | To quantify the concentration of a compound required to inhibit 50% of a specific enzyme's activity. | IC50 value | Purified recombinant enzymes, Human Liver Microsomes (HLMs) | nih.gov |

| Michaelis-Menten Kinetics | To determine the detailed mechanism of enzyme inhibition (competitive, non-competitive, etc.). | K_i (inhibition constant), V_max (maximum reaction velocity), K_m (Michaelis constant) | Purified recombinant enzymes | nih.gov |

| Metabolic Stability Assay | To determine the rate at which a compound is metabolized by enzymes. | Intrinsic clearance (CL_int), half-life (t_1/2) | Human Liver Microsomes (HLMs), Hepatocytes | nih.gov |

| Enzyme Induction Assay | To assess if a compound increases the expression of metabolizing enzymes. | EC50 (half maximal effective concentration), Fold induction | Cultured hepatocytes | nih.gov |

Role of this compound Derivatives in Biosynthetic Pathways

In nature, complex molecules are often built through intricate biosynthetic pathways where simpler precursor molecules are sequentially modified by enzymes. Dienone structures, similar to the core of this compound, can serve as important intermediates in the biosynthesis of various natural products, including terpenes and steroids.

For example, the formation of spirodienone structures, which are derivatives of dienones, can occur through the acid-catalyzed cyclization of carotenoid-derived metabolites like dehydrovomifoliol. vulcanchem.com This suggests that dienone-containing compounds can be key nodes in metabolic networks, arising from precursor molecules and leading to a diverse array of final products. The biosynthesis of many sesquiterpenes, for instance, involves a series of cyclization and oxidation reactions on a simple farnesyl pyrophosphate precursor, often generating intermediates with ketone and alkene functionalities. rsc.org Similarly, analysis of essential oils from plants like guava has identified distinct biosynthetic routes for terpenes and fatty acid derivatives, which could potentially intersect or share common structural motifs with dienones.

The role of a specific compound like this compound in a biosynthetic pathway would likely be as a transient intermediate, formed via the oxidation of a precursor diene alcohol or through the degradation of a larger molecule. Its subsequent transformation could involve enzyme-catalyzed cyclizations, reductions, or other modifications to produce more complex secondary metabolites.

Mechanistic Studies of Cellular Activities (e.g., anticancer activity of spirodienone analogs, focusing on molecular targets rather than efficacy)

Derivatives of this compound, particularly those with a spirodienone scaffold, have been investigated for their cellular activities, most notably for their potential as anticancer agents. sci-hub.se Mechanistic studies aim to move beyond simply observing that a compound is cytotoxic and instead identify the specific molecular targets and pathways it perturbs to exert its effect.

Research on various spirodienone analogs has revealed several common molecular mechanisms. A primary mode of action is the induction of apoptosis (programmed cell death) and the arrest of the cell cycle, which prevents cancer cells from proliferating. frontiersin.orgresearchgate.net For instance, certain spirodienone derivatives have been shown to cause cell cycle arrest at the G2/M or S phase. frontiersin.org This is often achieved by modulating the levels or activity of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Another identified molecular target for some anticancer compounds is tubulin. mdpi.com Tubulin proteins polymerize to form microtubules, which are critical for cell division, and inhibiting this process is a validated strategy in cancer chemotherapy. Molecular docking studies have suggested that some spirodienone-related structures can bind to the tubulin protein, disrupting microtubule dynamics. mdpi.com Furthermore, some analogs have been identified as potential inhibitors of matrix metalloproteinases (MMPs), such as MMP2, which are enzymes involved in cancer cell invasion and metastasis. researchgate.net

| Compound Class/Analog | Observed Cellular Effect | Potential Molecular Target / Pathway | Model System | Reference |

|---|---|---|---|---|

| Acyl Sulfonamide Spirodienone (Compd. 4a) | Antiproliferative activity, cell cycle arrest, apoptosis induction | Matrix Metalloproteinase 2 (MMP2) | MDA-MB-231 breast cancer cells | researchgate.net |

| 1-Oxa-4-azaspironenone derivatives | Cytotoxicity | Not specified | A549 (lung), MDA-MB-231 (breast), Hela (cervical) cancer cells | researchgate.net |

| ent-6,7-seco-oridonin derivatives (Spirolactone-type) | Apoptosis induction, G2/M phase arrest | Not specified | BEL-7402 liver cancer cells | frontiersin.org |

| Enmein-type derivatives | Apoptosis induction, G2/M phase arrest | Mitochondria-related caspase-dependent pathway | K562 (leukemia), BEL-7402 (liver) cancer cells | frontiersin.org |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | Growth inhibition | Tubulin (Combretastatin A-4 binding site) | SNB-75 CNS cancer cells | mdpi.com |

| ent-Kaurane Diterpenoids | Apoptosis, cell cycle arrest, anti-metastasis | BCL-2 family proteins, Caspases, Cyclins, CDKs, p53, MMP-2, MMP-9 | Various cancer cell lines | mdpi.com |

Target Identification and Pathway Mapping in Model Biological Systems

When a compound shows interesting biological activity in a cell-based screen, the next critical step is to identify its specific molecular target or targets. This process, known as target identification, is a cornerstone of chemical biology and drug discovery. nih.gov For a novel compound like this compound, a combination of approaches would be employed to uncover its mechanism of action.

These methods can be broadly grouped into three categories:

Direct Biochemical Methods: These approaches aim to physically isolate the protein target that binds to the compound. A common technique is affinity chromatography, where the compound is immobilized on a solid support. A cellular lysate is then passed over this support, and proteins that bind to the compound are captured and subsequently identified using mass spectrometry. nih.gov

Genetic and Genomic Methods: These methods leverage genetic manipulations to find clues about the compound's target. For example, in a model organism like yeast, one could screen for mutations that confer resistance to the compound, as the mutated gene may encode the drug's target. Another approach is to use gene expression profiling (e.g., RNA-sequencing) to see which genes and, by extension, which cellular pathways are activated or suppressed in response to the compound. nih.gov

Computational Inference: With the known three-dimensional structures of many proteins, computational methods like molecular docking can be used to predict if a compound is likely to bind to a specific protein. This "in silico" screening can generate hypotheses that are then tested experimentally. nih.gov Network pharmacology is another computational approach that builds interaction networks between compounds, protein targets, and diseases to predict mechanisms of action. biorxiv.org Tools like the KEGG (Kyoto Encyclopedia of Genes and Genomes) database are invaluable for mapping the identified targets onto known biological pathways. genome.jp

| Approach | Methodology | Principle | Outcome | Reference |

|---|---|---|---|---|

| Direct Biochemical | Affinity Chromatography / Mass Spectrometry | Uses an immobilized version of the compound to "pull down" binding proteins from a cell lysate. | A list of potential protein targets. | nih.gov |

| Genetic | Mutational Analysis / Resistance Screening | Identifies genes that, when mutated, alter the cell's sensitivity to the compound. | Genetic loci associated with the compound's activity, pointing to potential targets or pathway components. | nih.gov |

| Genomic | Gene Expression Profiling (e.g., RNA-Seq) | Measures changes in the expression of all genes in a cell upon treatment with the compound. | Identification of cellular pathways perturbed by the compound. | nih.gov |

| Computational | Molecular Docking | Predicts the binding affinity and mode of a compound to the 3D structure of a known protein target. | A ranked list of potential protein targets for experimental validation. | mdpi.com |

| Computational | Network Pharmacology | Integrates data to build networks connecting compounds, targets, and diseases. | Holistic view of the compound's potential mechanisms and therapeutic applications. | biorxiv.org |

Future Perspectives and Emerging Research Directions for Deca 1,9 Dien 3 One

Unexplored Synthetic Methodologies and Catalytic Systems

The future synthesis and modification of Deca-1,9-dien-3-one and its derivatives will likely pivot from classical methods towards more sophisticated and efficient catalytic strategies. The molecule's two distinct reactive sites—the conjugated system and the isolated double bond—offer orthogonal handles for selective transformations, provided the right catalytic system is employed.

Key research avenues include:

Asymmetric Catalysis: While this compound is achiral, its reactions can generate stereocenters. Future work should focus on developing enantioselective catalytic systems for reactions such as the conjugate addition of carbon or heteroatom nucleophiles to the C1-C2-C3 enone system. Organocatalysis (using chiral amines or phosphoric acids) and transition-metal catalysis (using chiral copper, rhodium, or palladium complexes) could yield high-value, optically active building blocks.

Metathesis Reactions: The presence of two terminal alkenes makes the molecule an exceptional substrate for olefin metathesis. Ring-closing metathesis (RCM) could be explored to synthesize novel ten-membered macrocyclic ketones, a structural motif of interest in natural product synthesis and medicinal chemistry. Furthermore, cross-metathesis (CM) with functionalized alkenes at the C9-C10 position would provide a modular route to a diverse library of derivatives without altering the core enone functionality.